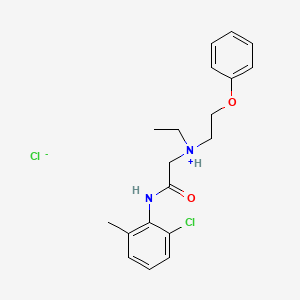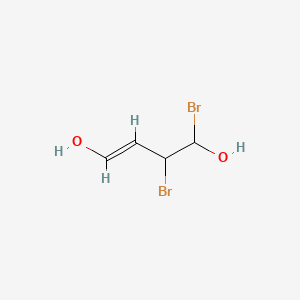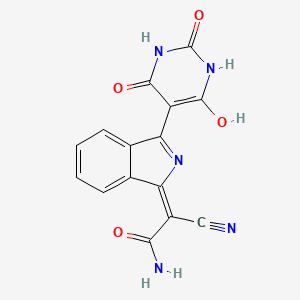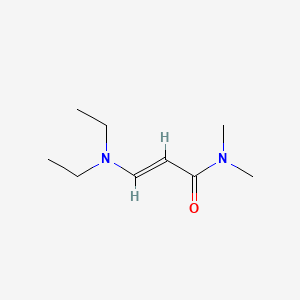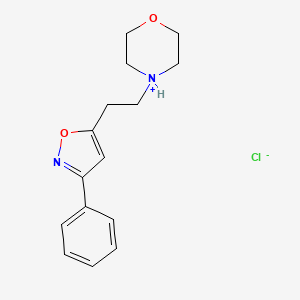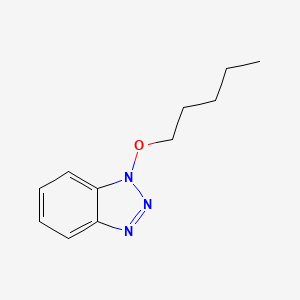
Diphosphoric acid, bis(2-ethylhexyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphoric acid, bis(2-ethylhexyl) ester is a chemical compound with the molecular formula C16H36O7P2. This compound is a type of organophosphorus ester and is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diphosphoric acid, bis(2-ethylhexyl) ester typically involves the esterification of diphosphoric acid with 2-ethylhexanol. The reaction is usually carried out under acidic conditions with a catalyst to promote the esterification process. The reaction can be represented as follows: \[ \text{H}_4\text{P}2\text{O}7 + 2 \text{C}8\text{H}{17}\text{OH} \rightarrow \text{C}{16}\text{H}{36}\text{O}_7\text{P}_2 + 2 \text{H}_2\text{O} \]
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure the quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Diphosphoric acid, bis(2-ethylhexyl) ester can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield diphosphoric acid and 2-ethylhexanol.
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Diphosphoric acid and 2-ethylhexanol
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used
Reduction: Reduced forms of the compound
Wissenschaftliche Forschungsanwendungen
Diphosphoric acid, bis(2-ethylhexyl) ester is used in various scientific research applications due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used as a plasticizer, flame retardant, and in the production of lubricants and hydraulic fluids.
Wirkmechanismus
The mechanism by which diphosphoric acid, bis(2-ethylhexyl) ester exerts its effects depends on its specific application. For example, in drug delivery systems, the compound may interact with biological membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Tris(2-ethylhexyl) phosphate
Bis(2-ethylhexyl) phosphite
Dibutyl phosphate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
26836-28-2 |
|---|---|
Molekularformel |
C16H36O7P2 |
Molekulargewicht |
402.40 g/mol |
IUPAC-Name |
bis(2-ethylhexyl) phosphono phosphate |
InChI |
InChI=1S/C16H36O7P2/c1-5-9-11-15(7-3)13-21-25(20,23-24(17,18)19)22-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H2,17,18,19) |
InChI-Schlüssel |
BDIZXIOWAPGQTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)


![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)
